Tiletamine hydrochloride physical and chemical properties
Tiletamine hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Tiletamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiletamine hydrochloride is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds.[1] Chemically related to ketamine and phencyclidine, it functions pharmacologically as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Primarily utilized in veterinary medicine, it is often combined with the benzodiazepine (B76468) zolazepam (B1684422) to provide a balanced anesthetic state with muscle relaxation.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of tiletamine hydrochloride, detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway.
Chemical and Physical Properties
Tiletamine hydrochloride is a white to off-white, odorless crystalline solid.[1][2] Structurally, it features a cyclohexanone (B45756) ring substituted with an ethylamino group and a thiophene (B33073) ring at the C2 position.[4] The hydrochloride salt form enhances its aqueous solubility for parenteral administration.[4]
Quantitative Physicochemical Data
The key physicochemical properties of tiletamine hydrochloride are summarized in the tables below.
Table 1: Chemical Identification and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | [5] |
| CAS Number | 14176-50-2 | [1] |
| Molecular Formula | C₁₂H₁₈ClNOS | [2] |
| Molecular Weight | 259.80 g/mol | [5] |
| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC=CS2.Cl | [5] |
| InChI | InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | [5] |
Table 2: Physical and Solubility Data
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Range | 190–195 °C (within a 2° range) | [6] |
| Partition Coefficient (logP) | ~2.3 (estimated) | [4] |
| Solubility in Water | 1.2 mg/mL (at 25 °C) | [4] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [7] |
| Solubility in DMSO | 30 - 40 mg/mL | [7][8] |
| Solubility in Ethanol | 20 mg/mL | [7] |
| Solubility in Methanol | Slightly Soluble | [2] |
| Solubility in DMF | 20 mg/mL | [7] |
| Dissociation Constant (pKa) | Data not available | [9] |
Experimental Protocols
The following protocols are based on United States Pharmacopeia (USP) monographs and standard analytical techniques for the characterization of tiletamine hydrochloride.[6]
Identification via Infrared (IR) Spectroscopy
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Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
-
Methodology (USP <197K>):
-
Prepare a potassium bromide (KBr) pellet of the tiletamine hydrochloride sample.
-
Obtain the infrared absorption spectrum of the sample pellet over the range of 4000 to 400 cm⁻¹.
-
Concurrently, obtain the spectrum of a USP Tiletamine Hydrochloride Reference Standard (RS) prepared in the same manner.
-
Confirmation: The absorption spectrum of the sample should be concordant with the spectrum of the reference standard.
-
Assay by Titration
-
Objective: To determine the purity of tiletamine hydrochloride.
-
Methodology (Non-aqueous Titration):
-
Accurately weigh approximately 300 mg of Tiletamine Hydrochloride and transfer to a conical flask.
-
Add 70 mL of glacial acetic acid and 10 mL of mercuric acetate (B1210297) TS. Swirl until the sample is completely dissolved.
-
Add 2 drops of crystal violet TS as an indicator.
-
Titrate the solution with 0.1 N perchloric acid VS until the endpoint is reached, indicated by a color change to blue-green.
-
Perform a blank determination (using all reagents except the sample) and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 25.98 mg of C₁₂H₁₇NOS·HCl. The purity is calculated as a percentage of the labeled amount.
-
Determination of Melting Range
-
Objective: To determine the temperature range over which the substance melts.
-
Methodology (USP <741>):
-
Use a capillary tube melting point apparatus.
-
Pack a small, uniform amount of the dry tiletamine hydrochloride powder into a capillary tube.
-
Place the tube in the apparatus and heat at a controlled rate.
-
Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion).
-
Specification: The melting range should be between 190 °C and 195 °C, and the range between onset and completion should not exceed 2 °C.[6]
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive structural confirmation and purity assessment of a pharmaceutical substance like tiletamine hydrochloride.
References
- 1. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Tiletamine hydrochloride (14176-50-2) for sale [vulcanchem.com]
- 5. Tiletamine Hydrochloride | C12H18ClNOS | CID 26534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tiletamine - Wikipedia [en.wikipedia.org]
- 9. Tiletamine hydrochloride [sitem.herts.ac.uk]
